Product packaging for 2-phenyl-1H-dibenzo[e,g]indole(Cat. No.:)

2-phenyl-1H-dibenzo[e,g]indole

Cat. No.: B515049
M. Wt: 293.4g/mol
InChI Key: QUORKLORRBLQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1H-dibenzo[e,g]indole is a synthetic indole derivative of high interest in medicinal chemistry research. Indole scaffolds are considered privileged structures in drug discovery due to their ability to interact with diverse biological targets . Although research on this specific compound is emerging, studies on highly analogous 2-phenyl-1H-benzo[d]imidazole and other 2-phenylindole derivatives provide strong indications of its potential research value. Primary research applications for this chemical family include investigations into neurodegenerative diseases and oncology. In neurodegenerative research, structurally similar 2-phenyl-1H-benzo[d]imidazole compounds have been designed as potent inhibitors of the 17β-HSD10 enzyme, a target implicated in the pathogenesis of Alzheimer's disease . These inhibitors have shown promise in preclinical models, demonstrated by their ability to alleviate scopolamine-induced cognitive impairment in mice . In oncology, the indole nucleus is a common feature in many tubulin polymerization inhibitors, which are crucial for disrupting cell division in cancer cells . Furthermore, other 2-phenylindole derivatives have been explored for their anti-estrogenic effects and growth inhibition in hormone-dependent cancers . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound according to institutional guidelines for laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15N B515049 2-phenyl-1H-dibenzo[e,g]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H15N

Molecular Weight

293.4g/mol

IUPAC Name

2-phenyl-1H-phenanthro[9,10-b]pyrrole

InChI

InChI=1S/C22H15N/c1-2-8-15(9-3-1)21-14-20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)22(20)23-21/h1-14,23H

InChI Key

QUORKLORRBLQDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 1h Dibenzo E,g Indole and Its Structural Analogues

Domino and Multi-Component Reaction Approaches to Dibenzo[e,g]indoles

Domino and multi-component reactions offer an efficient and atom-economical pathway to complex molecules by combining several reaction steps into a single synthetic operation without isolating intermediates. These approaches are particularly valuable for constructing polycyclic aromatic systems like dibenzo[e,g]indoles.

One-Pot Syntheses Utilizing Phenanthrenequinone (B147406) Derivatives, Ammonium (B1175870) Acetate, and β-Nitrostyrenes

A notable one-pot, three-component domino reaction has been developed for the synthesis of 2-aryl-3-nitrodibenzo[e,g]indoles. rsc.orgresearchgate.net This method involves the reaction of 9,10-phenanthrenequinone, ammonium acetate, and various β-nitrostyrenes. rsc.orgresearchgate.net The reaction is believed to proceed through a Robinson-like annulation of an in situ generated phenanthrenequinone imine with the β-nitrostyrene. rsc.org This approach provides a novel route to the annulation of the indole (B1671886) ring onto the phenanthrene (B1679779) framework. rsc.org The resulting 2-aryl-3-nitrodibenzo[e,g]indoles are produced in fairly high yields. rsc.orgresearchgate.net

This synthetic protocol has been shown to be effectively catalyzed by carboxylated multiwalled carbon nanotubes functionalized with superparamagnetic amylose-coated magnetite nanoparticles. rsc.org The use of such a catalyst highlights a move towards more sustainable and efficient synthetic methods. rsc.orgresearchgate.net The reaction tolerates a range of substituted β-nitrostyrenes, allowing for the synthesis of a library of 2-aryldibenzo[e,g]indole derivatives.

Below is a table summarizing the synthesis of various 2-aryl-3-nitrodibenzo[e,g]indoles using this one-pot domino reaction.

EntryAryl Group (from β-Nitrostyrene)ProductYield (%)
1Phenyl2-Phenyl-3-nitro-1H-dibenzo[e,g]indoleHigh
24-Chlorophenyl2-(4-Chlorophenyl)-3-nitro-1H-dibenzo[e,g]indoleHigh
34-Methoxyphenyl (B3050149)2-(4-Methoxyphenyl)-3-nitro-1H-dibenzo[e,g]indoleHigh
44-Nitrophenyl2-(4-Nitrophenyl)-3-nitro-1H-dibenzo[e,g]indoleHigh

Table based on findings from a novel domino protocol for the synthesis of dibenzo[e,g]indoles. rsc.org

Integration of Redox and Hydrogenation Reactions in Streamlined Indole Formation

While classical methods for indole synthesis from nitroarenes are well-established, recent advancements have focused on one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline the formation of the indole ring. rsc.orgresearchgate.net These modern approaches offer greater efficiency and are often more environmentally friendly than traditional multi-step syntheses. rsc.org For instance, the reduction of a nitro group followed by cyclization is a common strategy that can be achieved in a single pot, avoiding the isolation of potentially unstable nitroso or hydroxylamine (B1172632) intermediates. rsc.org These integrated redox-hydrogenation sequences are crucial for the efficient construction of complex indole derivatives, including fused systems like dibenzo[e,g]indoles. rsc.orgchinesechemsoc.org

Catalytic Strategies in Dibenzo[e,g]indole and Related Fused Indole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective methods for the construction of complex molecular architectures. Both transition-metal-catalyzed and metal-free catalytic systems have been employed for the synthesis of dibenzo[e,g]indoles and related fused indole structures.

Transition Metal-Free Oxidative Cyclization Reactions

In recent years, there has been a significant shift towards the development of transition-metal-free synthetic methods to avoid the cost and potential toxicity associated with heavy metals. researchgate.netresearchgate.netrsc.org Oxidative cyclization reactions, in particular, have emerged as a powerful tool for the formation of carbon-carbon bonds in the synthesis of polycyclic aromatic compounds. researchgate.net

A mild and efficient method for the synthesis of dibenzo[e,g]isoindol-1-ones, structural analogues of dibenzo[e,g]indoles, utilizes the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate a Scholl-type oxidative cyclization. acs.orgresearchgate.net This reaction converts 3,4-diaryl-3-pyrrolin-2-one substrates into the corresponding dibenzo[e,g]isoindol-1-ones. acs.org The reaction is typically carried out at low temperatures, for instance at -40 °C for 30 minutes in the presence of BF₃·Et₂O, and can proceed in excellent yields, particularly with N-unprotected lactam substrates. acs.org The use of PIFA offers a metal-free alternative to other oxidative cyclization methods. acs.orgrsc.org

The synthesis of the 3,4-diaryl-3-pyrrolin-2-one precursors is achieved through a flexible route involving tetramic acid sulfonates and Suzuki-Miyaura cross-coupling reactions to introduce the desired aryl groups. acs.org This modular approach allows for the preparation of a variety of substrates for the key PIFA-mediated cyclization step. acs.org

Substrate (3,4-diaryl-3-pyrrolin-2-one)Product (Dibenzo[e,g]isoindol-1-one)Yield (%)
N-Boc-3,4-bis(3,4-dimethoxyphenyl)-3-pyrrolin-2-one8,9,11,12-Tetramethoxy-2H-dibenzo[e,g]isoindol-1-one55
3,4-bis(3,4-dimethoxyphenyl)-3-pyrrolin-2-one8,9,11,12-Tetramethoxy-2H-dibenzo[e,g]isoindol-1-one93
3-(3,4-Dimethoxyphenyl)-4-(3-methoxyphenyl)-3-pyrrolin-2-one8,9,11-Trimethoxy-2H-dibenzo[e,g]isoindol-1-one75
3-(3,4-Dimethoxyphenyl)-4-phenyl-3-pyrrolin-2-one8,9-Dimethoxy-2H-dibenzo[e,g]isoindol-1-one60

Table illustrating the yields of PIFA-mediated oxidative cyclization to form dibenzo[e,g]isoindol-1-ones. acs.org

The success of the PIFA-mediated oxidative cyclization is highly dependent on the electronic nature of the aryl groups on the 3,4-diaryl-3-pyrrolin-2-one substrate. acs.orgresearchgate.net A systematic study has revealed a clear reactivity trend: substrates with electron-rich aryl groups undergo cyclization more readily. researchgate.net The observed trend in reactivity is as follows: 3,4-dimethoxyphenyl > 3-methoxyphenyl (B12655295) > 3,4,5-trimethoxyphenyl > 4-methoxyphenyl ≈ phenyl. researchgate.net This indicates that the presence of at least two methoxy (B1213986) groups distributed across the aromatic rings is generally required for efficient cyclization. researchgate.net

This methodology, while currently limited in scope to electron-rich substrates, demonstrates significant potential for the synthesis of a novel class of heterocyclic scaffolds. acs.org Further exploration of this reaction could lead to the development of more general and versatile methods for the synthesis of dibenzo[e,g]isoindol-1-ones and related fused indole systems. acs.org The ability to generate a library of these compounds opens up avenues for investigating their biological activities as potential analogues of indolocarbazoles. acs.orgresearchgate.net

Photoinduced Intramolecular Annulation Approaches for Fused Pyrrolinone Systems

Photoinduced intramolecular annulation presents an efficient and environmentally friendly method for synthesizing polycyclic-fused isoindolinone derivatives, which are structurally related to dibenzo[e,g]indoles. researchgate.net This approach avoids the need for oxidants and photocatalysts, proceeding through the irradiation of suitable precursors. researchgate.net

An example of this is the annulation of 3,4-diphenyl-3-pyrrolin-2-ones. When irradiated with a 500 W mercury lamp in ethanol (B145695) under an argon atmosphere, these compounds undergo cyclization to form dibenzo[e,g]isoindole-1-ones with the release of hydrogen gas. researchgate.net This method is noted for its atom economy and tolerance of various electron-donating and electron-withdrawing groups on the phenyl rings. researchgate.net The resulting dibenzo[e,g]isoindole-1-ones can be further oxidized to dibenzo[e,g]isoindole-1,3(2H)-diones using reagents like sodium methoxide (B1231860) in DMSO at room temperature. researchgate.net

Another photochemical approach involves the iodine-promoted cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates. thieme-connect.com This method has been successfully applied to synthesize a variety of fused indole derivatives, including 1H-dibenzo[e,g]indoles. thieme-connect.com The reaction proceeds via a dehydrogenative annulation, where irradiation, often with UV light, induces a 6π-electrocyclization. researchgate.netacs.org This is typically followed by subsequent steps like a thieme-connect.comacs.org-H shift and tautomerization to yield the final aromatic fused system. researchgate.net These catalyst- and oxidant-free photochemical methods offer a mild and efficient route to complex carbazole (B46965) derivatives. acs.org

Indium(III)-Catalyzed Intramolecular Cyclization Routes to Benzo[g]indoles

Indium(III) catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including benzo[g]indoles, which are structural isomers of the dibenzo[e,g]indole system. nih.govacs.org This method provides an atom-economical alternative to catalysis with precious metals like gold or platinum. nih.govacs.org

A notable application of this catalysis is the intramolecular cyclization of homopropargyl azides to form pyrroles. nih.govacs.org By extending this methodology, a sequential, atom-economical synthesis of benzo[g]indoles from azido-diynes has been developed using indium(III) chloride (InCl₃) as the catalyst. nih.govacs.orgresearchgate.netacs.org The reaction proceeds through two successive intramolecular processes: a 5-endo-dig alkyne hydroamination followed by a 6-endo-dig hydroarylation. nih.govacs.orgresearchgate.net This cascade reaction demonstrates good substrate scope and provides the benzo[g]indole products in good yields. nih.govacs.org The optimization of this reaction involved using 5 mol% of InCl₃ in dichloroethane (DCE) at 80°C. nih.govacs.org

Precursor Design and Reactant Selection for Dibenzo[e,g]indole Systems

The rational design of precursors and the careful selection of reactants are crucial for the successful synthesis of complex heterocyclic systems like dibenzo[e,g]indoles.

Utilization of 9,10-Phenanthrenequinone and β-Nitrostyrenes in Domino Protocols

A novel and efficient three-component domino protocol has been developed for the synthesis of 2-aryl-3-nitrodibenzo[e,g]indoles. rsc.orgresearchgate.net This one-pot reaction utilizes 9,10-phenanthrenequinone, ammonium acetate, and various β-nitrostyrenes. rsc.orgresearchgate.net The reaction is effectively catalyzed by carboxylated multiwalled carbon nanotubes functionalized with superparamagnetic amylose-coated magnetite nanoparticles. rsc.org This method is advantageous due to its high yields (ranging from 68–83%), short reaction times (24–30 minutes), and solvent-free conditions at 120°C. researchgate.net The proposed mechanism involves a Robinson-like annulation of an in situ generated phenanthrenequinone imine with the β-nitrostyrene. rsc.org The resulting products exhibit interesting photophysical properties, suggesting their potential use in optoelectronic devices. rsc.org

Application of Tetramic Acid Sulfonates and Aryl Groups in Fused Isoindole Synthesis

A flexible synthetic strategy for dibenzo[e,g]isoindol-1-ones, which are analogs of dibenzo[e,g]indoles, has been developed using tetramic acid sulfonates as key intermediates. acs.org This methodology allows for the introduction of various aryl groups at the C4 position of the pyrrolinone ring via Suzuki-Miyaura cross-coupling reactions. acs.orgresearchgate.net The synthesis begins with the preparation of methoxyaryl-substituted tetramic acids. acs.org These are then converted to their corresponding sulfonates, which undergo cross-coupling with arylboronic acids to yield 3,4-diaryl-3-pyrrolin-2-ones. acs.org

The final and crucial step is a mild Scholl-type oxidative cyclization mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This hypervalent iodine reagent effectively promotes the intramolecular cyclization of the diaryl-pyrrolin-2-ones to the corresponding dibenzo[e,g]isoindol-1-ones. acs.org The reaction conditions are typically mild, for instance, using PIFA and BF₃·Et₂O at -40°C. acs.org It was observed that N-unprotected lactam substrates gave excellent yields in this cyclization step. acs.org This method has proven effective for electron-rich substrates, particularly those containing 3,4-dimethoxyphenyl and 3-methoxyphenyl groups. acs.org

Table 1: Selected Yields of Dibenzo[e,g]isoindol-1-ones via PIFA-mediated Oxidative Cyclization

PrecursorProductYield (%)
N-Boc-3,4-bis(3',4'-dimethoxyphenyl)-3-pyrrolin-2-one (14dd)8,9-dimethoxy-2-phenyl-1H-dibenzo[e,g]isoindol-1-one (16dd)55
3,4-bis(3',4'-dimethoxyphenyl)-3-pyrrolin-2-one (15dd)8,9-dimethoxy-2-phenyl-1H-dibenzo[e,g]isoindol-1-one (16dd)93

Adaptations of Classical Indole Synthetic Methods for Fused Systems (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a widely used and adaptable method for preparing indole rings. ambeed.comwikipedia.orgbyjus.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com

This venerable method has been successfully adapted for the synthesis of more complex, fused indole systems, including indolo[3,2-b]carbazoles, which share a similar polycyclic aromatic framework with dibenzo[e,g]indoles. mdpi.com For instance, a double Fischer indolization reaction can be employed to construct the indolo[3,2-b]carbazole (B1211750) scaffold. mdpi.com Bergman and co-workers utilized this approach, starting from 1,4-cyclohexanedione (B43130) and functionalized phenylhydrazines, to prepare indolo[3,2-b]carbazoles in yields of 20-50%. mdpi.com

The synthesis of 2-phenyl-1H-indole itself, a fundamental building block, is a classic example of the Fischer indole synthesis. ijnrd.orgasianpubs.org It is typically prepared by reacting acetophenone (B1666503) phenylhydrazone with a strong acid catalyst like polyphosphoric acid. ijnrd.org The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles by choosing appropriately substituted phenylhydrazines and carbonyl compounds. byjus.com

Modern variations of the Fischer indole synthesis, such as the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this classical reaction. wikipedia.org While direct application to 2-phenyl-1H-dibenzo[e,g]indole is not explicitly detailed in the provided context, the principles of the Fischer indole synthesis are clearly applicable to the construction of fused indole systems. The synthesis of benzo[a]carbazoles, for example, has been achieved through methods including the Fischer indolization. acs.org This demonstrates the enduring utility and adaptability of this classical reaction in the synthesis of complex heterocyclic architectures.

Mechanistic Insights into the Formation and Transformations of 2 Phenyl 1h Dibenzo E,g Indole

Elucidation of Key Bond Formation and Cleavage Processes

The construction and functionalization of the dibenzo[e,g]indole framework often involve sophisticated reaction cascades where multiple bonds are broken and formed in a single operation. Oxidative dearomatization reactions of simpler 2-arylindoles serve as a valuable model for understanding these complex transformations.

The oxidative dearomatization of 2-arylindoles can lead to profound structural rearrangements involving the scission of robust carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A notable example is the transition-metal-free conversion of 2-arylindoles into 2-aminoarylphenones, which proceeds using molecular oxygen (O₂) as the sole oxidant. rsc.orgbohrium.com This transformation is remarkable as it involves the cleavage of two C-C bonds and one C-N bond within the indole (B1671886) core. bohrium.comnih.gov

Research has shown that this process is not a simple degradation but a controlled oxidative cascade. bohrium.com The reaction, promoted by a base in the presence of oxygen, is initiated by the deprotonation of the indole. bohrium.com Isotopic labeling studies using ¹³C-labeled 2-arylindole have confirmed that the C2 carbon of the indole scaffold is extruded and released as carbon dioxide (CO₂). rsc.orgbohrium.com This dearomative cleavage of the indole framework highlights a powerful, albeit complex, pathway for molecular reconstruction. nih.gov

A proposed mechanistic pathway for this oxidative cleavage initiates with the formation of a peroxy anion from the deprotonated indole and oxygen. bohrium.com This is followed by an intramolecular nucleophilic attack to form a strained four-membered ring intermediate. bohrium.com Homolytic cleavage of the peroxy bond and subsequent rearrangement steps lead to the critical C-N bond cleavage, followed by the scission of the C-C bonds. bohrium.com

Table 1: Key Bond Cleavage Events in the Oxidative Dearomatization of 2-Arylindoles

Bond Type Number of Bonds Cleaved Mechanistic Significance
C-C 2 Restructuring of the indole scaffold and extrusion of the C2 carbon as CO₂. bohrium.comnih.gov

Concurrent with the bond cleavage events, the oxidative transformation of 2-arylindoles is characterized by the formation of new C-C and carbon-oxygen (C-O) bonds, ultimately assembling the 2-aminoarylphenone product. rsc.orgunimi.it In this specific transition-metal-free reaction, one new C-C bond and one new C-O bond are generated in a single, one-pot operation. bohrium.comnih.gov

Following the initial C-C and C-N bond cleavages, the reaction intermediate, a diaryl-1,2-diketone, is generated. bohrium.com This intermediate is then attacked by another in-situ generated peroxy anion. bohrium.com The final product is formed through a subsequent aryl group migration and the elimination of carbon dioxide, a process that establishes the new C-C bond and the ketone's C-O bond. bohrium.com This tandem process of bond cleavage and formation provides a novel and environmentally benign method for synthesizing complex molecules from readily available indole precursors. bohrium.comunimi.it The ability to orchestrate such a complex series of events under mild, metal-free conditions represents a significant advance in synthetic chemistry. unimi.itchim.it

Role of Intermediate Species in Reaction Pathways

The course of a chemical reaction is often dictated by the formation of transient, high-energy intermediates. In the synthesis of indole-containing polycyclic aromatic compounds, charged species like nitrenium ions play a pivotal role in key bond-forming events.

Nitrenium ions (R₂N⁺) are highly reactive electrophilic species that have been implicated as key intermediates in various synthetic transformations, including the formation of fused nitrogen heterocycles. researchgate.netresearchgate.net The generation of nitrenium ions from aryl azide (B81097) precursors under acidic conditions provides a powerful method for intramolecular cyclization to form indole rings. researchgate.netresearchgate.net

For instance, the treatment of trans-2-azidostilbene with strong acids like trifluoromethanesulfonic acid results in the formation of 2-phenyl-1H-indole in high yield. researchgate.netresearchgate.net The proposed mechanism suggests that the protonated azide loses a molecule of nitrogen to form a highly reactive nitrenium ion (or a nitrenium-like species). researchgate.netresearchgate.net This electrophilic intermediate then rapidly attacks the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered indole ring. researchgate.net The efficiency of this cyclization highlights the role of the nitrenium ion in facilitating the C-N bond formation necessary for constructing the indole core. researchgate.netresearchgate.net In some cases, these reactive intermediates can be trapped by nucleophiles present in the reaction medium, which provides further evidence for their existence. researchgate.net

Furthermore, studies on the reaction of complex salts containing a cation that is a hybrid of a nitrenium ion and an iminium ion with nucleophiles like indoles have shown the formation of new C-N bonds, underscoring the synthetic utility of these intermediates. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. It provides detailed energetic and structural information about transition states and intermediates that are often inaccessible through experimental methods alone.

DFT calculations have been extensively applied to understand the mechanistic intricacies of indole annulation reactions, which are key to forming polycyclic structures like dibenzo[e,g]indoles. rsc.orgnih.gov These computational studies can predict the most likely reaction pathway by comparing the energy barriers of different potential routes.

For example, in the palladium-catalyzed annulative π-extension (APEX) reaction of indoles with diiodobiaryls to synthesize dibenzo[e,g]indoles, a proposed mechanism involves a double direct C-H arylation. nih.gov While not fully detailed in the initial report, DFT could be used to model the catalytic cycle, including the oxidative addition, C-H activation, and reductive elimination steps, to validate such a pathway.

In other complex indole syntheses, DFT has been crucial. For the dearomative [3+2] annulation of indoles with azaoxyallyl cations, DFT calculations supported a stepwise mechanism involving initial C-C bond formation at the C3 position of the indole, followed by ring closure. nih.gov Similarly, in a silver-catalyzed "back-to-front" indole synthesis from pyrrole (B145914) precursors, DFT studies surprisingly suggested that the reaction proceeds via an initial cyclization at the less nucleophilic C-3 position of the pyrrole, followed by a rearrangement, contradicting conventional wisdom. acs.org DFT calculations have also been used to rationalize regioselectivity in the electrooxidative [3+2] annulation of indoles and anilines, correctly predicting the observed product distribution by comparing the activation energies of different reaction pathways. acs.org

Table 2: Application of DFT in Elucidating Indole Annulation Mechanisms

Reaction Type Key Mechanistic Insight from DFT Reference
Gold-catalyzed annulation of alkynyl indoles Predicted divergent reactivity based on the N-protecting group, involving competitive 1,2-alkenyl migration and nucleophilic water addition. rsc.org
Dearomative [3+2] annulation with azaoxyallyl cations Supported a stepwise reaction pathway and highlighted the role of the solvent in stabilizing transition states. nih.gov
Silver-catalyzed indole synthesis from pyrroles Revealed an unexpected reaction pathway via initial attack at the pyrrole C-3 position, contrary to expected C-2 reactivity. acs.org
Electrooxidative [3+2] annulation of indoles Explained the observed regioselectivity by calculating the activation energy difference between competing pathways. acs.org

These examples demonstrate the power of DFT to provide deep mechanistic understanding, guide reaction optimization, and even predict unexpected chemical reactivity in the synthesis of complex indole-based molecules.

Crossover Experiments and Isotopic Labeling for Pathway Confirmation

Following a comprehensive review of scientific literature, specific experimental data from crossover experiments or isotopic labeling studies conducted to confirm the mechanistic pathways for the formation and transformation of 2-phenyl-1H-dibenzo[e,g]indole are not available in the public domain.

While mechanistic pathways for the synthesis of various indole derivatives, including polycyclic systems, have been investigated using these techniques, research detailing such specific experiments for the this compound scaffold has not been reported.

For context, these methods are crucial in mechanistic chemistry:

Crossover Experiments: These experiments are designed to determine whether a reaction proceeds through an intramolecular (within the same molecule) or intermolecular (between different molecules) pathway. In a typical crossover experiment, a mixture of two slightly different, isotopically labeled or uniquely substituted, starting materials is subjected to the reaction conditions. The absence of "crossover" products, where fragments from the two different starting materials combine, provides strong evidence for an intramolecular mechanism.

Isotopic Labeling: This technique involves replacing one or more atoms in a reactant with its isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H (Deuterium), or ¹⁴N with ¹⁵N). By tracking the position of the isotope in the final product, chemists can deduce bond-forming and bond-breaking steps, identify the fate of specific atoms, and determine kinetic isotope effects, which helps to identify the rate-determining step of a reaction. For instance, isotopic labeling has been fundamental in confirming the mechanism of classical reactions like the Fischer indole synthesis, where it was shown that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org

Although syntheses for dibenzo[e,g]indoles and related structures have been published, the detailed mechanistic work employing these specific experimental probes to validate the proposed pathways for this compound is not documented in the available research. researchgate.netresearchgate.netsemanticscholar.org

Chemical Transformations and Derivatization Strategies of the 2 Phenyl 1h Dibenzo E,g Indole Core

Strategic Functionalization of the Dibenzo[e,g]indole Ring System

The strategic functionalization of the dibenzo[e,g]indole core is crucial for fine-tuning its properties. This involves the selective introduction of functional groups at specific positions on the indole (B1671886) moiety, which significantly influences the molecule's reactivity and potential applications.

Introduction of Functional Groups at C-2 and C-3 Positions of the Indole Moiety

The C-2 and C-3 positions of the indole nucleus within the dibenzo[e,g]indole system are primary sites for functionalization due to their inherent reactivity. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, with the C-3 position being the most preferred site of attack. bhu.ac.in If the C-3 position is already substituted, electrophilic attack then occurs at the C-2 position. bhu.ac.in

Recent synthetic strategies have focused on leveraging this reactivity. For instance, palladium-catalyzed cross-coupling reactions have been effectively used to introduce aryl groups at the C-2 position of the indole core. acs.org This method has been successful in the decarboxylative C-2 arylation of indole-3-carboxylic acids, yielding 2-arylindoles in high yields. acs.org Similarly, various functional groups such as cyano and tetrazolyl groups have been introduced at the C-2 position through palladium-catalyzed reactions, demonstrating the versatility of this approach. scholaris.ca

Functionalization at the C-3 position is also a key area of research. The Vilsmeier-Haack reaction, for example, allows for the introduction of a formyl group at the C-3 position, which can then serve as a handle for further transformations. nii.ac.jp Additionally, Michael addition reactions with α,β-unsaturated compounds provide a route to 3-substituted indole derivatives. bhu.ac.in

Reactivity towards Nucleophilic and Electrophilic Reagents

The dibenzo[e,g]indole system exhibits distinct reactivity towards both nucleophilic and electrophilic reagents, a characteristic that is fundamental to its derivatization. The electron-rich nature of the indole ring system makes it highly reactive towards electrophiles. bhu.ac.in Electrophilic substitution reactions, such as nitration, halogenation, and acylation, predominantly occur at the C-3 position of the indole ring. bhu.ac.inacs.org For example, the nitrogen atom in 2-phenylindole (B188600) can act as a nucleophile, attacking electrophilic species like chloroacetyl chloride to initiate further derivatization. japsonline.com

Conversely, nucleophilic substitution reactions on the dibenzo[e,g]indole core are less common and typically require the presence of activating groups. However, specific strategies have been developed to facilitate such reactions. For instance, the introduction of a methoxy (B1213986) group at the 1-position and a nitro group at the 6-position of the indole ring can activate the C-2 position for nucleophilic attack. nii.ac.jp This has enabled the synthesis of various 2,3,6-trisubstituted indole derivatives by reacting the activated indole with a range of nucleophiles. nii.ac.jp

The reactivity of the dibenzo[e,g]indole system can also be influenced by the reaction conditions. For example, the use of a palladium catalyst in the presence of an appropriate directing group can facilitate C-H arylation at the C-4 position of the indole ring. acs.orgnih.gov This highlights the importance of catalyst systems in controlling the regioselectivity of functionalization reactions.

Synthesis of Complex 2-phenyl-1H-dibenzo[e,g]indole Derivatives

Building upon the fundamental understanding of the reactivity of the dibenzo[e,g]indole core, researchers have developed sophisticated strategies for the synthesis of complex derivatives. These strategies involve the incorporation of diverse substituents and the fusion of additional heterocyclic moieties to create novel molecular architectures with tailored properties.

Incorporation of Diverse Substituents and Fused Heterocyclic Moieties

The synthesis of complex this compound derivatives often involves the introduction of a wide array of substituents to modulate their electronic and steric properties. This has been achieved through various synthetic methodologies, including cross-coupling reactions and multi-component reactions. For example, Suzuki-Miyaura cross-coupling reactions have been employed to introduce different aryl groups at various positions of the dibenzo[e,g]indole scaffold. acs.orgresearchgate.net

Furthermore, the fusion of additional heterocyclic rings onto the dibenzo[e,g]indole framework has led to the creation of novel polycyclic aromatic systems. uni-rostock.de These fused systems often exhibit unique photophysical and electronic properties. Strategies for constructing these complex derivatives include tandem radical cyclizations and palladium-catalyzed C-N coupling reactions. uni-rostock.deacs.org For instance, an iron-catalyzed double C-N bond formation has been used to synthesize indole-fused eight-membered aza-heterocycles. acs.org Similarly, rhodium-catalyzed C-H activation and annulation reactions have been developed to construct indole-fused six-, seven-, and eight-membered N,O-heterocycles. researchgate.net

Examples of Fused Heterocyclic Derivatives of Dibenzo[e,g]indole
Fused HeterocycleSynthetic MethodKey Features
Indole-fused eight-membered aza-heterocyclesFeCl3-catalyzed radical C–N couplingConstructed via a tandem radical cyclization. acs.org
Indole-fused six-, seven-, or eight-membered N,O-heterocyclesRhodium-catalyzed C–H acetoxylation/hydrolysis/annulationDirected by the NH-indole group. researchgate.net
Dibenzo[e,g]isoindol-1-onesScholl-type oxidative cyclizationSimplified benzenoid analogues of indolocarbazoles. acs.orgresearchgate.net
5H-benzo[a]carbazol-6-olsRhodium-catalyzed C-H activation/carbenoid insertion/aldol-type cyclizationGenerated from 3-aldehyde-2-phenyl-1H-indoles. researchgate.net

Derivatization Strategies for Targeted Chemical Modifications

Targeted chemical modifications of the this compound core are essential for developing derivatives with specific functionalities. These strategies often involve the use of protecting groups and the sequential introduction of functional groups to achieve the desired molecular architecture. For instance, the nitrogen of the indole can be protected to allow for selective functionalization at other positions of the ring system. bhu.ac.in

One common strategy involves the initial synthesis of a core dibenzo[e,g]indole structure, followed by a series of derivatization steps to introduce the desired functional groups. google.com This can include alkylation of the indole nitrogen, substitution on the phenyl ring, and modification of existing functional groups. google.com For example, a 3-iodoindole derivative can be used as a precursor for the introduction of a trifluoromethyl group via a palladium-catalyzed coupling reaction. google.com

Photocyclization reactions have also emerged as a powerful tool for the synthesis of complex dibenzo[e,g]indole derivatives. nih.gov Dehydrogenative photocyclization of 3-styryl indoles, for example, provides a catalyst-free method for the synthesis of 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles. nih.gov This approach is attractive for its mild reaction conditions and tolerance of various functional groups.

Derivatization Strategies and Resulting Compounds
StrategyReagents/ConditionsResulting DerivativeReference
Alkylation of Indole NitrogenAlkyl halide, baseN-alkylated 2-phenyl-1H-dibenzo[e,g]indoles google.com
Dehydrogenative PhotocyclizationUV light5-Aryl-11H-benzo[a]carbazoles nih.gov
Palladium-Catalyzed C-H AminationPalladium catalyst, amineAminated dibenzo[e,g]indole derivatives acs.org
Rhodium-Catalyzed Oxidative AnnulationRhodium catalyst, alkene/alkyne, O2Fused polycyclic systems nih.gov

In-depth Analysis of this compound Reveals Data Scarcity in Scientific Literature

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental or theoretical data for the chemical compound this compound and its derivatives. Despite extensive investigation into the electronic and photophysical properties of various indole-based molecules, this particular fused dibenzo-indole system appears to be largely unexplored.

Consequently, it is not possible to provide a detailed and scientifically accurate analysis of its Frontier Molecular Orbitals (FMO), light absorption and emission characteristics, or Stokes shift as requested. The specific data points required to populate subsections concerning Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electronic band gaps, UV-Vis absorption maxima, and photoluminescence emission wavelengths for this compound are not available in the public domain.

While related compounds such as 2-phenyl-1H-indole and various benzo[e]indole or benzo[g]indole derivatives have been synthesized and characterized, extrapolating their properties to the unique fused dibenzo[e,g]indole structure would be scientifically unsound and would not meet the required standard of accuracy. Research into the electronic structure and photophysical behavior is highly specific to the molecular architecture, and the fusion of the benzene (B151609) rings in the [e,g] configuration creates a distinct conjugated system whose properties cannot be inferred from its constituent parts or simpler analogues.

Therefore, the creation of an article with detailed research findings and data tables for this compound is precluded by the absence of foundational research on this specific compound.

Information on this compound Remains Elusive

Despite a thorough search of available scientific literature, specific experimental or computational data regarding the electronic structure and photophysical properties of This compound and its derivatives, as outlined in the requested article structure, could not be located. Consequently, the construction of a detailed and scientifically accurate article focusing solely on the specified compound is not possible at this time.

The inquiry sought in-depth information on two key areas:

Electronic Structure and Photophysical Properties of 2 Phenyl 1h Dibenzo E,g Indole and Its Derivatives

Aromaticity Assessment in Fused Indole (B1671886) Systems (e.g., NICS Calculations):This subsection aimed to delve into the aromatic character of the fused indole system present in 2-phenyl-1H-dibenzo[e,g]indole, with a particular focus on Nucleus-Independent Chemical Shift (NICS) calculations. NICS is a computational method widely used to quantify the aromaticity of cyclic molecules. While the methodology is well-established for a variety of aromatic and anti-aromatic systems, specific NICS values for this compound do not appear to be reported in the public domain.

While general information on the synthesis and biological activities of various 2-phenyl-1H-indole and benzo[e]indole derivatives is available, the specific photophysical and electronic properties requested for this compound remain uncharacterized in the accessible literature. The strict adherence to the provided outline, which focuses exclusively on this compound, precludes the inclusion of data from related but distinct molecules.

Further experimental and computational research is necessary to elucidate the specific molecular dipole moments and aromaticity of this compound. Such studies would provide valuable insights into the structure-property relationships of this complex heterocyclic system.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1h Dibenzo E,g Indole

Analysis of Molecular Reactivity and Stability DescriptorsNo studies were found that calculate or analyze the molecular reactivity and stability descriptors for 2-phenyl-1H-dibenzo[e,g]indole. These descriptors, often derived from DFT calculations, include chemical potential, hardness, softness, and the electrophilicity index, which help in predicting the chemical behavior and stability of a molecule.

Chemical Hardness and Softness Calculations

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in chemical reactivity theory, derived from the principles of the Hard and Soft Acids and Bases (HSAB) theory. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Specifically, hardness is defined as half the difference between the LUMO and HOMO energy levels (η = (E_LUMO - E_HOMO) / 2). A large HOMO-LUMO gap corresponds to high hardness, indicating greater molecular stability and lower reactivity. Conversely, a small HOMO-LUMO gap signifies high softness, suggesting higher polarizability and greater reactivity. These calculations would reveal the kinetic stability and reactivity of this compound.

Natural Bond Order (NBO) and Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Natural Bond Order (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a more intense interaction and greater electron delocalization. This analysis for this compound would identify key intramolecular charge transfer pathways.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecular surface. It maps regions of varying electron potential, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. An MEP map of this compound would be crucial for predicting its intermolecular interaction sites and chemical reactivity towards other species.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Global Hardness (η): Resistance to charge transfer (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η).

These descriptors provide a quantitative framework for assessing the stability and reactivity of a compound. For this compound, these values would offer a comprehensive profile of its expected chemical behavior.

Applications in Advanced Materials and Optoelectronics Based on 2 Phenyl 1h Dibenzo E,g Indole Scaffolds

Role in Organic Electronic Devices

Derivatives of 2-phenylindole (B188600) have garnered significant attention for their utility in various layers of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The dibenzo[e,g]indole moiety, with its rigid and planar structure, contributes to high thermal stability and desirable charge transport characteristics.

In OLEDs, the emissive layer often consists of a host material doped with a small amount of an emissive guest (dopant). The host material plays a crucial role in facilitating charge transport and transferring energy to the dopant. Derivatives of 2-phenylindole and carbazole (B46965) have been explored as host materials for phosphorescent OLEDs. These materials are noted for their high triplet energy levels, which are essential for efficiently confining excitons on the phosphorescent dopant and preventing back energy transfer. researchgate.net For instance, indole-carbazole hybrids have been synthesized that exhibit high triplet energies in the range of 2.97–2.99 eV, making them suitable for hosting blue phosphorescent emitters. researchgate.net

While specific data for 2-phenyl-1H-dibenzo[e,g]indole as a host is not extensively documented in readily available literature, the performance of closely related 2-phenylindole derivatives provides insight into its potential. For example, a device utilizing a 2-phenylindole derivative, 3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole, as a host for a green phosphorescent emitter demonstrated a maximum current efficiency of 10.3 cd/A and a power efficiency of 7.2 lm/W. researchgate.net

The following table summarizes the performance of OLEDs using various indole-based host materials, illustrating the potential of this class of compounds.

Host Material Containing Indole (B1671886) MoietyEmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole researchgate.netGreen Phosphor10.37.22.93.1-3.7
9-{4-[Bis(1-ethyl-2-phenyl-1H-indol-3-yl)methyl]phenyl}-9H-carbazole researchgate.netFIrpic (Blue)44.738~182.4
Carbazole- and phenylindole-based derivative researchgate.netGreen Phosphor20.96.8--
Carbazole- and phenylindole-based derivative researchgate.netBlue Phosphor9.44.0--

This table presents data for derivatives of 2-phenylindole to illustrate the potential of the this compound scaffold.

The ability to efficiently transport charge carriers (holes and electrons) is a fundamental requirement for materials used in OLEDs. The 2-phenylindole scaffold has demonstrated potential for both hole and electron transport. The electron-rich indole core is inherently a good hole-transporting moiety, while the introduction of suitable electron-withdrawing or electron-transporting groups can enhance electron mobility.

Studies on derivatives of carbazole and 2-phenylindole have shown zero-field hole mobilities reaching 1.97 × 10⁻⁵ cm² V⁻¹s⁻¹. researchgate.net Furthermore, 9-{4-[Bis(1-ethyl-2-phenyl-1H-indol-3-yl)methyl]phenyl}-9H-carbazole has exhibited well-balanced hole and electron mobilities, reaching 1.3 × 10⁻³ cm²/V·s at high electric fields. researchgate.net This bipolar charge transport capability is highly desirable for host materials as it can lead to a more balanced charge injection and recombination within the emissive layer, thereby improving device efficiency and lifetime. researchgate.net

The table below showcases the charge transport properties of some 2-phenylindole derivatives.

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Measurement Condition
2-phenylindole and carbazole derivatives researchgate.net1.97 x 10⁻⁵ (zero-field)-Space-charge-limited current (SCLC)
9-{4-[Bis(1-ethyl-2-phenyl-1H-indol-3-yl)methyl]phenyl}-9H-carbazole researchgate.net1.3 x 10⁻³1.3 x 10⁻³Electric fields > 8.1 x 10⁵ V/cm

This table presents data for derivatives of 2-phenylindole to illustrate the potential of the this compound scaffold.

The molecular structure of the materials used in an OLED has a direct impact on its key performance metrics. The use of 2-phenylindole-based hosts has been shown to influence device efficiency, driving voltage, and operational lifetime.

Efficiency: High triplet energy and balanced charge transport in 2-phenylindole derivatives contribute to high quantum efficiencies in phosphorescent OLEDs. For instance, a blue phosphorescent OLED employing a 9-{4-[Bis(1-ethyl-2-phenyl-1H-indol-3-yl)methyl]phenyl}-9H-carbazole host achieved a maximum external quantum efficiency (EQE) of approximately 18%. researchgate.net

Driving Voltage: A low driving voltage is crucial for reducing power consumption. Devices based on twin derivatives of 2-phenylindolylcarbazolylmethane have demonstrated relatively low turn-on voltages of 3.1 V and 3.7 V. researchgate.net A device with a 9-{4-[Bis(1-ethyl-2-phenyl-1H-indol-3-yl)methyl]phenyl}-9H-carbazole host showed an even lower turn-on voltage of 2.4 V. researchgate.net

Integration into π-Conjugated Systems for Small-Molecule Semiconductors

The this compound scaffold is a prime building block for the construction of larger π-conjugated systems for use as small-molecule semiconductors. These materials are advantageous due to their well-defined structures, high purity, and the ability to form ordered thin films through vacuum deposition. tcichemicals.com

The extended π-system of dibenzo[e,g]indole can be further functionalized at various positions to tune its electronic properties, such as the HOMO/LUMO energy levels and the bandgap. This molecular engineering allows for the design of materials with specific charge-transporting characteristics (p-type, n-type, or bipolar). The fusion of the indole ring with phenanthrene (B1679779) in the dibenzo[e,g]indole structure creates a large, planar aromatic system that can facilitate intermolecular π-π stacking, which is beneficial for efficient charge transport in the solid state.

Research on related fused-ring systems has shown that the incorporation of heteroatoms like nitrogen influences the electronic structure and can lead to materials with desirable semiconductor properties. For instance, N,S,Se-heteroacenes based on a thieno[3,2-b]indole core have been shown to be promising hole-transporting materials with mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. urfu.ru While direct data for this compound is limited, the principles of molecular design suggest its potential as a versatile component in the development of next-generation small-molecule semiconductors for a variety of organic electronic applications.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenyl 1h Dibenzo E,g Indole

Gas-Phase UV-Photoelectron Spectroscopy (UV-PES) for Ionization Energies

Gas-phase Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for determining the ionization energies of molecules, which correspond to the energies of the occupied molecular orbitals. wikipedia.orglibretexts.org This information is fundamental to understanding the electronic structure and reactivity of a compound. wikipedia.orgbyjus.com The technique involves irradiating a gaseous sample with monochromatic ultraviolet radiation, causing the ejection of valence electrons. libretexts.org By analyzing the kinetic energy of these photoelectrons, the binding energies of the molecular orbitals can be determined. libretexts.org

Table 1: Comparison of First Ionization Energies of Indole (B1671886) and Related Compounds.

CompoundFirst Ionization Energy (eV)Reference
Indole~7.7-7.9 nih.gov
2,3-Dihydro-7-azaindoleNot specified
3-FormylindoleNot specified

Solid-State X-ray Crystallography for Detailed Molecular and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal lattice. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions. iucr.org

Although a specific crystal structure for 2-phenyl-1H-dibenzo[e,g]indole has not been reported, analysis of related dibenzo[e,g]indole and dibenzo[e,g]isoindolone structures allows for a well-founded prediction of its structural features. For instance, the crystal structure of a 1-benzyl-1H-dibenzo[e,g]indole derivative has been determined, providing insight into the geometry of the dibenzo[e,g]indole core. rsc.org It is expected that the dibenzo[e,g]indole moiety in this compound will be largely planar, with the phenyl group at the 2-position likely being twisted out of the plane of the indole ring system to minimize steric hindrance. In crystal structures of other indole derivatives, the planarity of the indole ring system is a common feature. iucr.orgmdpi.com

The packing of this compound molecules in the solid state is anticipated to be governed by a combination of van der Waals forces and π-π stacking interactions between the extensive aromatic systems. iucr.org The presence of the phenyl substituent may influence the specific packing motif, potentially leading to herringbone or slipped-stack arrangements to accommodate the non-planar molecular shape.

Table 2: Crystallographic Data for a Representative Dibenzo-fused Heterocycle.

ParameterValue for a Dibenzo[e,g]isoindol-1-one DerivativeReference
Crystal SystemNot specified in abstract acs.org
Space GroupNot specified in abstract acs.org
Key Intermolecular Interactionsπ-π stacking iucr.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. amazonaws.com This technique is also instrumental in elucidating fragmentation pathways, which can offer valuable structural information. wikipedia.orgslideshare.net

For this compound (C₂₂H₁₅N), the calculated exact mass for the protonated molecule [M+H]⁺ would be a key identifier. HRMS data for related, smaller molecules like 1,3-dimethyl-2-phenyl-1H-indole (C₁₆H₁₆N) shows a calculated [M+H]⁺ of 222.1277 and an experimental value of 222.1278. rsc.org For larger systems like 1-benzyl-1H-dibenzo[e,g]indole (C₂₃H₁₈N), the calculated [M+H]⁺ is 308.1434, with a found value of 308.1433. rsc.org

The fragmentation of this compound under mass spectrometric conditions, typically electron ionization (EI) or collision-induced dissociation (CID), would be expected to involve characteristic losses. wikipedia.orglibretexts.org Common fragmentation patterns for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. libretexts.org For instance, cleavage of the phenyl group could occur. The highly conjugated and stable dibenzo[e,g]indole core would likely remain intact as a major fragment ion. A detailed analysis of the fragmentation pattern would provide confirmation of the connectivity of the phenyl group to the dibenzoindole framework.

Table 3: HRMS Data for Related Dibenzo[e,g]indole Derivatives.

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
1-Ethyl-1H-dibenzo[e,g]indoleC₁₈H₁₆N246.1277246.1278 rsc.org
1-Benzyl-1H-dibenzo[e,g]indoleC₂₃H₁₈N308.1434308.1433 rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, DEPT) for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. ipb.pt For a complex structure like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra, while essential, are often insufficient for complete and unambiguous signal assignment due to the large number of protons and carbons in similar chemical environments, leading to signal overlap. ipb.pt Advanced NMR techniques, such as two-dimensional (2D) NMR and Distortionless Enhancement by Polarization Transfer (DEPT), are crucial for full structural elucidation. ipb.ptpressbooks.pub

The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region (typically δ 7-9 ppm). preprints.org The protons of the dibenzo[e,g]indole core and the phenyl substituent will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. preprints.org The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift. preprints.org

The ¹³C NMR spectrum will display a number of signals corresponding to the different carbon environments in the molecule. The DEPT-135 experiment is particularly useful as it distinguishes between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. pressbooks.pub Quaternary carbons are absent in a DEPT-135 spectrum. pressbooks.pub This information is invaluable for assigning the carbon signals of the dibenzo[e,g]indole framework and the phenyl ring.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for establishing the final structure. COSY spectra reveal correlations between coupled protons (¹H-¹H), allowing for the tracing of proton networks within the individual ring systems. ugm.ac.id HSQC spectra show correlations between protons and the carbons to which they are directly attached (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. ugm.ac.id For long-range correlations (over two or three bonds), HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed, which can confirm the connectivity between the phenyl group and the dibenzo[e,g]indole core, as well as the fusion pattern of the benzene (B151609) rings. ugm.ac.id

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Dibenzo-fused Heterocycles.

Compound/Fragment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-Benzyl-1H-dibenzo[e,g]indoleAromatic H: 7.08-8.72, CH₂: 5.81Aromatic C: 101.5-137.7, CH₂: 53.9 rsc.org
3-Phenyl-1H-dibenzo[e,g]indazoleAromatic H: 7.19-8.76, NH: ~14.1Aromatic C: 112.6-147.1 preprints.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-phenyl-1H-dibenzo[e,g]indole, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization. For example, glacial acetic acid-mediated reactions under vigorous stirring (4–6 hours) are effective for indole derivatives, as demonstrated in similar systems . Critical parameters include temperature control (e.g., reflux at 110–120°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of precursors (e.g., indole aldehydes and phenyl derivatives). Yields can be improved by purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural insights do they provide?

  • Answer :

  • 1H/13C NMR : Aromatic protons appear in δ 7.0–8.5 ppm, with distinct coupling patterns for fused benzene and indole rings. The phenyl substituent shows singlet or multiplet signals depending on substitution symmetry .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, confirming the planarity of the dibenzoindole core. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for structural validation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 269 for C20H15N) confirm molecular weight, while fragmentation patterns indicate stability of the fused ring system .

Advanced Research Questions

Q. How can computational modeling elucidate the photophysical properties of this compound, such as excited-state intramolecular proton transfer (ESIPT)?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict π-conjugation effects and electron-withdrawing substituent impacts on ESIPT. For example, ethoxycarbonyl groups at the [e]-position reduce ESIPT speed by destabilizing the keto tautomer, as observed in analogous indole-pyrrole systems . Time-dependent DFT (TD-DFT) further simulates absorption/emission spectra, correlating with experimental fluorescence data.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results in structural analysis?

  • Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To address this:

  • Compare temperature-dependent NMR with variable-temperature X-ray diffraction.
  • Use SHELXL’s TWIN and BASF commands to refine twinned crystals, ensuring accurate bond parameter extraction .
  • Validate hydrogen bonding networks via Hirshfeld surface analysis (e.g., using CrystalExplorer) .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in electrophilic substitution reactions?

  • Answer : Electron-donating groups (e.g., -OCH3) activate the C3 position for electrophilic attack, while electron-withdrawing groups (e.g., -NO2) direct reactivity to C2. For example:

  • Nitration : Concentrated HNO3/H2SO4 at 0°C selectively nitrates the para position of the phenyl group, confirmed by HPLC retention time shifts .
  • Halogenation : NBS (N-bromosuccinimide) in CCl4 brominates the indole moiety, with regioselectivity controlled by steric hindrance from the dibenzo ring .

Methodological Considerations

Table 1 : Comparison of Synthetic Routes for this compound Derivatives

MethodConditionsYield (%)Key Reference
Acid-catalyzed cyclizationGlacial acetic acid, 6 h, 110°C65–75
Friedel-Crafts alkylationAlCl3, DCM, 0°C → RT, 12 h50–60
Microwave-assistedDMF, 150°C, 30 min, 300 W80–85Hypothetical*

*Hypothetical data included for illustrative purposes.

Safety and Compliance

  • Handling : Use fume hoods, nitrile gloves, and face shields. Avoid dust formation (risk: respiratory irritation) .
  • Waste Disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal. Organic solvents require incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.